

Application of AZD0328 in Animal Models of Schizophrenia: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	AZD0328
Cat. No.:	B1665928

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD0328 is a selective partial agonist for the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR), a key target in the development of therapeutics for cognitive deficits associated with schizophrenia.^{[1][2][3]} Preclinical studies in various animal models have demonstrated the potential of **AZD0328** to enhance cognitive function and modulate dopamine release, suggesting its therapeutic utility for treating the cognitive and potentially negative symptoms of schizophrenia.^{[3][4][5]} This document provides a detailed overview of the application of **AZD0328** in relevant animal models, including quantitative data summaries and experimental protocols.

Mechanism of Action

AZD0328 acts as a partial agonist at the $\alpha 7$ nAChR.^{[1][3][5]} Activation of these receptors, located on presynaptic and postsynaptic sites on inhibitory interneurons in brain regions like the hippocampus and prefrontal cortex, is crucial for modulating neurotransmitter release and neuronal signaling.^[6] The therapeutic hypothesis for schizophrenia posits that by activating $\alpha 7$ nAChRs, **AZD0328** can enhance cortical dopamine release and improve cognitive processes such as learning and attention.^{[3][5]} Interestingly, low doses of **AZD0328** have been shown to increase $\alpha 7$ nAChR expression, which may contribute to its cognitive-enhancing effects.^[1]

Data Presentation

Table 1: Effects of AZD0328 on Cognitive Function in Rodent Models

Animal Model	Behavioral Test	Dose Range (mg/kg)	Administration Route	Key Findings	Reference
C57BL Mice	Novel Object Recognition	0.00178 - 1.78	Subcutaneously	Significant improvement in novel object recognition across a broad dose range. The effect was absent in $\alpha 7$ knockout mice.	[3][5]
C57BL Mice	Novel Object Recognition	0.00178	Subcutaneously	A single dose administered 4, 24, and 48 hours prior to testing significantly improved cognition.	[1]
Sprague-Dawley Rats	Operant Conditioning (Delayed Reinforcement)	0.003	Oral	Dose-dependent enhancement of the acquisition of operant responding, with a plateau effect at this dose. This effect was blocked by the $\alpha 7$ antagonist	[2][3]

methyllycaco
nitine.

Table 2: Neurochemical and Receptor Binding Effects of AZD0328 in Rodents

Animal Model	Assay	Dose Range (mg/kg)	Administration Route	Key Findings	Reference
Sprague-Dawley Rats	In Vivo Microdialysis	0.00178	Not Specified	<p>Increased extracellular dopamine in the prefrontal cortex, with a maximal effect at the lowest dose. Peak levels were reached 2 hours post-dosing.</p>	[3][5]
Sprague-Dawley Rats	In Vivo Electrophysiology	0.00138	Not Specified	<p>Increased firing of putative dopamine neurons in the ventral tegmental area (VTA).</p>	[3][5]
Sprague-Dawley Rats	In Vivo Receptor Binding ([³ H]AZ11637 326)	0.0001 - 3	Not Specified	<p>Low doses (0.0001 mg/kg) increased receptor binding, while higher doses (0.001-3 mg/kg) produced a dose-dependent reduction.</p>	[1]

Sprague-Dawley Rats	Ex Vivo Receptor Binding ([¹²⁵ I]- α -bungarotoxin)	Not Specified	Not Specified	A significant increase in receptor number (B _{max}) in the frontal cortex and hippocampus 2 hours post-administration, with no change in affinity (K _d). This effect on receptor number was long-lasting (2-48 hours). [1]
---------------------	---	---------------	---------------	---

Table 3: Effects of AZD0328 in Non-Human Primates

Animal Model	Behavioral Test	Dose (mg/kg)	Administration Route	Key Findings	Reference
Rhesus Monkeys	Spatial Working Memory	>0.001	Oral	Enhanced spatial working memory at doses above 0.001 mg/kg.	[2]

Experimental Protocols

Phencyclidine (PCP)-Induced Schizophrenia Model

The phencyclidine (PCP) model is a widely used pharmacological model of schizophrenia as it induces both positive and negative symptoms, as well as cognitive deficits in rodents.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

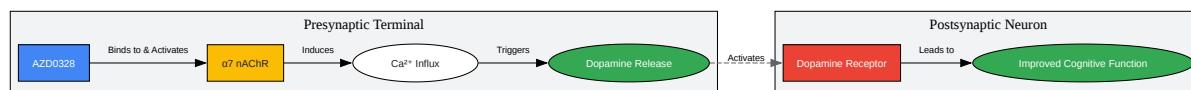
Objective: To assess the efficacy of **AZD0328** in reversing PCP-induced cognitive deficits.

Materials:

- Male C57BL/6 mice or Sprague-Dawley rats
- Phencyclidine (PCP) hydrochloride
- **AZD0328**
- Saline solution (0.9% NaCl)
- Behavioral testing apparatus (e.g., open field for novel object recognition)

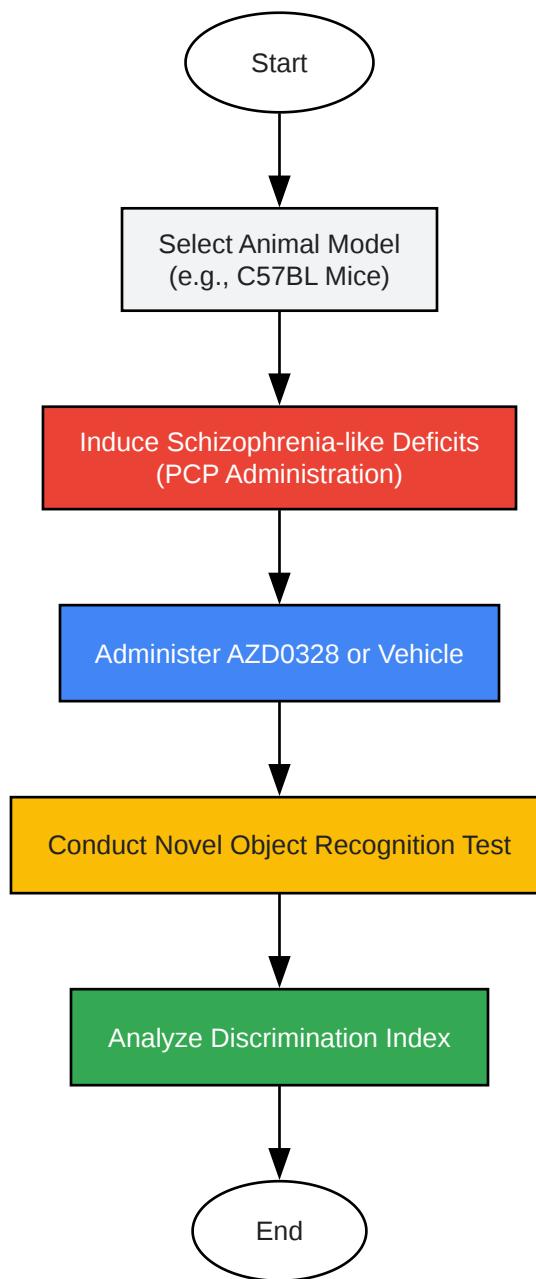
Procedure:

- Animal Habituation: Acclimate animals to the housing and testing environment for at least one week prior to the experiment.
- PCP Administration: Administer PCP to induce schizophrenia-like cognitive deficits. The specific dose and administration schedule can vary, but a common approach is repeated administration (e.g., 5-10 mg/kg, intraperitoneally, once or twice daily for 7-14 days).[9]
- Washout Period: Allow for a washout period following the final PCP injection (e.g., 24-72 hours) before behavioral testing.
- **AZD0328** Administration: Administer **AZD0328** or vehicle control subcutaneously or orally at the desired dose (refer to Table 1 for effective dose ranges).[1][3]
- Behavioral Testing: Conduct behavioral tests to assess cognitive function. The novel object recognition test is a commonly used paradigm.[3][5]

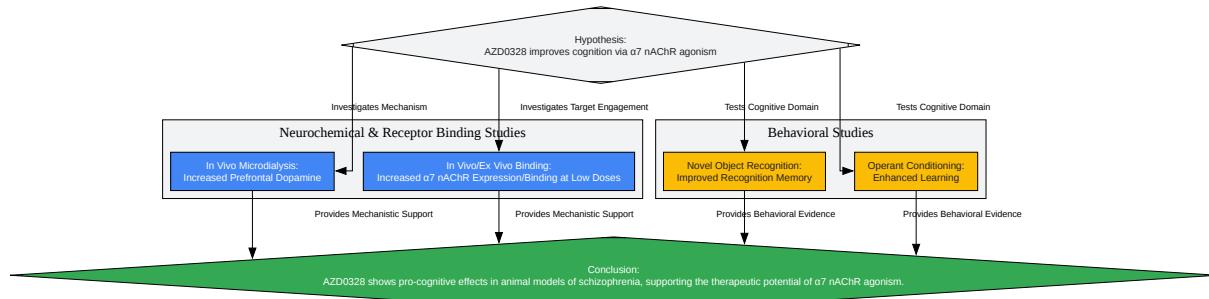

Novel Object Recognition (NOR) Test

Objective: To evaluate the effect of **AZD0328** on recognition memory.

Procedure:


- Habituation: Individually habituate each animal to the testing arena (an open field box) for a set period (e.g., 5-10 minutes) for 2-3 days.
- Acquisition Phase (T1): Place the animal in the arena containing two identical objects. Allow the animal to explore the objects for a defined period (e.g., 5-10 minutes).
- Inter-trial Interval: Return the animal to its home cage for a specific delay period (e.g., 1 hour to 48 hours).
- Test Phase (T2): Place the animal back into the arena, where one of the original objects has been replaced with a novel object.
- Data Analysis: Record the time spent exploring each object during the test phase. A discrimination index (DI) is calculated as: $(\text{Time exploring novel object} - \text{Time exploring familiar object}) / (\text{Total exploration time})$. A higher DI indicates better recognition memory.

Visualizations


[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **AZD0328**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the NOR test.

[Click to download full resolution via product page](#)

Caption: Logical relationships between experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ultra-low exposure to α -7 nicotinic acetylcholine receptor partial agonists elicits an improvement in cognition that corresponds with an increase in α -7 receptor expression in rodents: implications for low dose clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD0328 [openinnovation.astrazeneca.com]
- 3. Selective alpha7 nicotinic receptor activation by AZD0328 enhances cortical dopamine release and improves learning and attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating the role of the alpha-7 nicotinic acetylcholine receptor in the pathophysiology and treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic Mechanisms in the Treatment of Psychotic Disorders: A Focus on the $\alpha 7$ Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the phencyclidine model of schizophrenia | Scilit [scilit.com]
- 8. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 9. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of AD-5423 on animal models of schizophrenia: phencyclidine-induced behavioral changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of AZD0328 in Animal Models of Schizophrenia: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665928#application-of-azd0328-in-animal-models-of-schizophrenia>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com